Penta-fluorophenylpropyltrichlorosilane
Description
Penta-fluorophenylpropyltrichlorosilane is a specialized organosilicon compound characterized by the presence of a pentafluorophenyl group attached to a propyl chain, which is further bonded to a trichlorosilane moiety. This compound is notable for its unique chemical properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
trichloro-[1-(2,3,4,5,6-pentafluorophenyl)propyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3F5Si/c1-2-3(18(10,11)12)4-5(13)7(15)9(17)8(16)6(4)14/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOABBDSFLIIWQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=C(C(=C1F)F)F)F)F)[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3F5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stepwise Procedure
The catalytic alkylation method is the most widely documented approach for synthesizing penta-fluorophenylpropyltrichlorosilane. The process involves two sequential steps:
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Synthesis of 2,3,4,5,6-Pentafluorobenzene Propene (Compound A):
Pentafluorobromobenzene serves as the starting material, undergoing a coupling reaction to form the intermediate compound A. This step typically employs transition metal catalysts, such as palladium or nickel complexes, to facilitate the formation of the propene linkage. -
Reaction with Dimethyl Monochlorosilane:
Compound A reacts with dimethyl monochlorosilane in the presence of a Lewis acid catalyst (e.g., aluminum chloride or boron trifluoride). The reaction proceeds via nucleophilic substitution, where the chlorine atom in the silane is replaced by the propene group of compound A.
Key Reaction Conditions:
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Temperature: 80–120°C
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Catalyst loading: 1–5 mol%
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Solvent: Anhydrous toluene or tetrahydrofuran (THF)
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Reaction time: 6–12 hours
Yield and Purity Metrics
Industrial reports indicate a yield range of 65–75% for this method, with purity exceeding 98% after fractional distillation. The table below summarizes critical physicochemical properties of the final product:
| Property | Value |
|---|---|
| Boiling Point | 73°C |
| Density (25°C) | 1.387 g/mL |
| Refractive Index | 1.4470–1.4510 |
| Moisture Sensitivity | Highly sensitive |
Industrial Production Techniques
Scalable Synthesis and Purification
Large-scale production adopts continuous-flow reactors to enhance efficiency. The process involves:
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Preheating: Trichlorosilane and fluorinated precursors are preheated to 200–300°C to activate reactants.
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Reactor Design: Tubular reactors with inert linings (e.g., quartz or Hastelloy) minimize side reactions.
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Fractional Distillation: Post-reaction mixtures are distilled to isolate this compound from byproducts like silicon tetrachloride and unreacted chlorobenzene.
Industrial Yield Optimization:
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Catalyst Recycling: Lewis acid catalysts are recovered via aqueous extraction and reused, reducing costs.
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Process Automation: Real-time monitoring of temperature and pressure ensures consistent product quality.
Comparative Analysis of Alternative Methods
Thermal Condensation Approach
A patent describing phenyl trichlorosilane synthesis (CN101875663A) outlines a catalyst-free thermal method involving trichlorosilane and chlorobenzene at 600–700°C. While this approach achieves >50% conversion for phenyl derivatives, its applicability to this compound remains untested. Challenges include the thermal stability of fluorinated aromatics and the risk of polychlorinated biphenyl (PCB) formation.
Reaction Optimization and Challenges
Enhancing Yield and Selectivity
Addressing Moisture Sensitivity
The compound’s susceptibility to hydrolysis necessitates:
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Inert Atmosphere Processing: Use of nitrogen or argon gloveboxes.
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Storage Solutions: Packaging in amber glass under vacuum or desiccant-filled environments.
Chemical Reactions Analysis
Types of Reactions
Penta-fluorophenylpropyltrichlorosilane undergoes several types of chemical reactions, including:
Substitution Reactions: The trichlorosilane group can be substituted with various nucleophiles, such as amines or alcohols, to form corresponding silane derivatives.
Hydrolysis: In the presence of water, the trichlorosilane group hydrolyzes to form silanols and hydrochloric acid.
Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to polymeric structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Lewis acids (e.g., aluminum chloride) for substitution reactions.
Conditions: Anhydrous conditions for substitution reactions; aqueous conditions for hydrolysis.
Major Products Formed
Silane Derivatives: Formed through substitution reactions.
Silanols and Siloxanes: Formed through hydrolysis and subsequent condensation reactions.
Scientific Research Applications
Penta-fluorophenylpropyltrichlorosilane finds applications in various fields of scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in materials science and surface modification.
Biology: Employed in the preparation of bio-compatible surfaces and coatings for biomedical devices.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of specialty polymers and coatings with unique properties such as hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism of action of penta-fluorophenylpropyltrichlorosilane primarily involves its reactivity towards nucleophiles and its ability to form stable siloxane bonds. The molecular targets include hydroxyl groups on surfaces or within polymers, leading to the formation of covalent bonds that modify the physical and chemical properties of the substrate.
Comparison with Similar Compounds
Similar Compounds
- Pentafluorophenyltrichlorosilane
- Propyltrichlorosilane
- Pentafluorophenylpropylsilane
Uniqueness
Penta-fluorophenylpropyltrichlorosilane is unique due to the presence of both the pentafluorophenyl group and the trichlorosilane moiety. This combination imparts distinct reactivity and stability, making it particularly useful for applications requiring robust chemical modifications and high-performance materials.
Biological Activity
Penta-fluorophenylpropyltrichlorosilane, also known as Trichloro[3-(pentafluorophenyl)propyl]silane, is an organosilicon compound with the molecular formula C₉H₆Cl₃F₅Si and a molecular weight of 343.57 g/mol. It appears as a colorless to almost colorless liquid and is recognized for its high purity levels, typically exceeding 98% . The compound's unique structure, characterized by the presence of a pentafluorophenyl group, imparts distinctive electronic properties, making it useful in various industrial applications such as electronics and coatings.
This compound exhibits significant reactivity typical of chlorosilanes. It can undergo hydrolysis in the presence of moisture, leading to the formation of silanol and hydrochloric acid. This reaction highlights its sensitivity to moisture, which poses potential hazards during handling . The compound can also react with organic substrates to form siloxanes or other silane derivatives, thus facilitating its application in chemical syntheses.
Table 1: Comparison of Related Organosilicon Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Trichlorosilane | SiCl₄ | Simple structure; widely used in silicon chemistry. |
| Octadecyltrichlorosilane | C₁₈H₃₉Cl₃Si | Long alkyl chain enhances hydrophobicity significantly. |
| Trimethylchlorosilane | C₃H₉ClSi | Volatile; primarily used in silicone polymer production. |
| Trichloro[3-(pentafluorophenyl)propyl]silane | C₉H₆Cl₃F₅Si | Unique pentafluorophenyl group enhances electronic properties. |
Case Studies on Related Applications
While direct case studies on this compound's biological activity are scarce, related research can provide insights into its applications and implications:
- Surface Modification : Research has shown that fluorinated silanes can create biofunctional surfaces through self-assembled monolayers (SAMs), which enhance biocompatibility for various biomedical applications .
- Chemical Synthesis : Studies have demonstrated the utility of chlorosilanes in synthesizing siloxanes that can be used in drug delivery systems, highlighting their potential in pharmaceutical applications.
- Electronics : The unique electronic properties of fluorinated compounds make them suitable for advanced materials in electronics, where they may interact with biological systems at the nanoscale.
Q & A
Q. Does research on this compound align with FINER (Feasible, Novel, Ethical, Relevant) criteria for grant proposals?
- Methodological Answer : Evaluate feasibility through pilot syntheses and surface characterization. Novelty lies in fluorophenyl’s unique electronic effects. Ethical compliance requires rigorous waste disposal plans for chlorinated byproducts. Relevance is demonstrated via applications in moisture-resistant coatings or biosensor interfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
